molecular formula C26H37N5O8S2 B565041 Bendamustine Bis-mercapturic Acid-d6 CAS No. 1356930-62-5

Bendamustine Bis-mercapturic Acid-d6

Cat. No.: B565041
CAS No.: 1356930-62-5
M. Wt: 617.766
InChI Key: YSTNDPUOARKGRL-GFRDMBKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Bendamustine Bis-mercapturic Acid-d6” is a biochemical used for proteomics research . It has a molecular formula of C26H31D6N5O8S2 and a molecular weight of 617.77 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 617.77 . Other physical and chemical properties specific to “this compound” were not found in the search results.

Scientific Research Applications

Metabolic Profiling and Characterization

Research on bendamustine, including studies on its deuterated forms like Bendamustine Bis-mercapturic Acid-d6, has primarily focused on understanding its metabolic fate and the identification of its metabolites. Studies have shown that bendamustine undergoes extensive metabolism involving oxidative and/or hydrolytic dehalogenation, N-dealkylation, and conjugation pathways, leading to the formation of various metabolites, including mercapturic acids and sulfoxides. These metabolites are critical for assessing the drug's pharmacokinetics and potential toxicity profiles (Chovan et al., 2007; Teichert et al., 2009; Dubbelman et al., 2012).

Synthesis and Chemical Modifications

Efforts in synthesizing deuterated versions of bendamustine, such as this compound, have been driven by the need for stable isotope-labeled compounds for clinical studies and improved therapeutic profiles. An effective method for the regioselective deuteration of bendamustine was developed to achieve high deuterium incorporation, which is crucial for pharmacokinetic and metabolic studies (Liu et al., 2018).

Mechanistic Insights and Therapeutic Applications

Bendamustine's mechanism of action, including its inhibition of STAT3 signaling and induction of apoptosis in cancer cells, has been a significant area of interest. It differentiates bendamustine from other alkylating agents by its unique ability to bind to DNA and interfere with its replication, contributing to its therapeutic efficacy in treating hematological malignancies (Iwamoto et al., 2017).

Mechanism of Action

Properties

IUPAC Name

4-[5-[bis[2-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39)/t20-,21-/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTNDPUOARKGRL-GFRDMBKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)O)NC(=O)C([2H])([2H])[2H])C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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